4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
Overview
Description
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide is a synthetic organic compound belonging to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized through the direct condensation of 4-chlorobenzoic acid and aniline in the presence of a suitable condensing agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
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Formation of the Phenylbutan-2-ylideneamino Group: : The phenylbutan-2-ylideneamino group can be introduced through a condensation reaction between 1-phenylbutan-2-one and an appropriate amine, such as aniline, in the presence of a dehydrating agent like acetic anhydride. The reaction is carried out under mild heating to facilitate the formation of the imine linkage.
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Final Coupling: : The final step involves coupling the benzamide core with the phenylbutan-2-ylideneamino group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the phenylbutan-2-ylideneamino intermediate reacts with the carbonyl group of the benzamide core. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzamides.
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Reduction: : The imine linkage in the phenylbutan-2-ylideneamino group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Oxidation: : The phenylbutan-2-ylideneamino group can undergo oxidation reactions to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: Corresponding amines.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Agriculture: It is used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The phenylbutan-2-ylideneamino group plays a crucial role in binding to the active site of the target, while the benzamide moiety provides stability and specificity to the interaction.
Comparison with Similar Compounds
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide can be compared with other similar compounds, such as:
4-chloro-N-ethyl-N-phenylbenzamide: This compound has a similar benzamide core but with an ethyl group instead of the phenylbutan-2-ylideneamino group. It exhibits different chemical reactivity and biological activity.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has additional functional groups, including an amino and fluoro group, which confer different chemical and biological properties.
2,3-dimethoxybenzamide: This compound has methoxy groups on the benzamide core, leading to different reactivity and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-16(12-13-6-4-3-5-7-13)19-20-17(21)14-8-10-15(18)11-9-14/h3-11H,2,12H2,1H3,(H,20,21)/b19-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGDYJGKKSQNJ-KNTRCKAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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